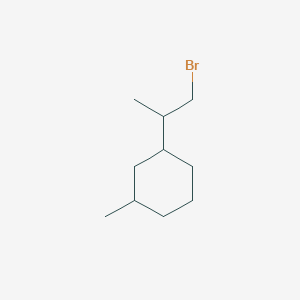
1-(1-Bromopropan-2-yl)-3-methylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Bromopropan-2-yl)-3-methylcyclohexane is an organic compound with the molecular formula C10H19Br It is a brominated derivative of cyclohexane, featuring a bromine atom attached to a propyl group, which is further connected to a methyl-substituted cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Bromopropan-2-yl)-3-methylcyclohexane can be synthesized through several methods. One common approach involves the bromination of 1-(prop-2-en-1-yl)-3-methylcyclohexane using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under reflux conditions in an inert solvent like carbon tetrachloride (CCl4).
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The bromination process can be optimized by controlling the temperature, concentration of reactants, and reaction time to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Bromopropan-2-yl)-3-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2), or alkoxide (RO-) ions through nucleophilic substitution (SN1 or SN2) mechanisms.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes by losing a hydrogen bromide (HBr) molecule.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol (tBuOH) or sodium ethoxide (NaOEt) in ethanol.
Major Products:
Substitution: Formation of alcohols, amines, or ethers depending on the nucleophile used.
Elimination: Formation of alkenes with varying degrees of substitution.
Scientific Research Applications
1-(1-Bromopropan-2-yl)-3-methylcyclohexane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: It may be utilized in the development of new drug candidates by modifying its structure to enhance biological activity.
Mechanism of Action
The mechanism of action of 1-(1-Bromopropan-2-yl)-3-methylcyclohexane primarily involves its reactivity as a brominated compound. The bromine atom acts as a good leaving group, facilitating nucleophilic substitution and elimination reactions. These reactions can lead to the formation of various functionalized derivatives, which can interact with biological targets or serve as intermediates in further chemical transformations.
Comparison with Similar Compounds
1-(1-Bromopropan-2-yl)cyclopentane: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
1-(1-Bromopropan-2-yl)benzene: Contains a benzene ring, leading to different reactivity and applications.
1-(1-Bromopropan-2-yl)adamantane: Features an adamantane structure, which imparts unique steric and electronic properties.
Uniqueness: 1-(1-Bromopropan-2-yl)-3-methylcyclohexane is unique due to its specific substitution pattern on the cyclohexane ring, which can influence its reactivity and the types of products formed in chemical reactions. Its structure allows for diverse applications in organic synthesis and material science, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
89471-54-5 |
|---|---|
Molecular Formula |
C10H19Br |
Molecular Weight |
219.16 g/mol |
IUPAC Name |
1-(1-bromopropan-2-yl)-3-methylcyclohexane |
InChI |
InChI=1S/C10H19Br/c1-8-4-3-5-10(6-8)9(2)7-11/h8-10H,3-7H2,1-2H3 |
InChI Key |
UNVHUZLCFOYKHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)C(C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















